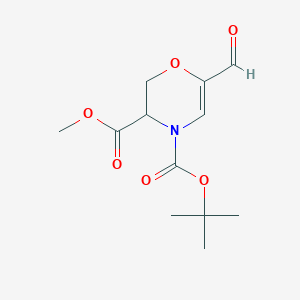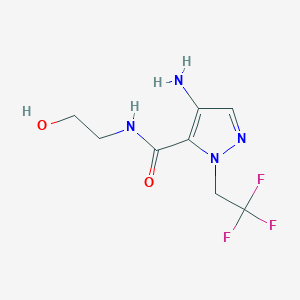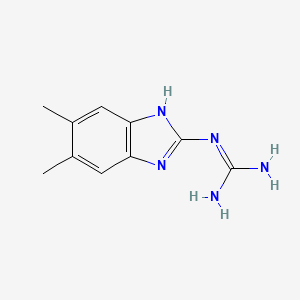
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide" is a hybrid molecule that combines the chromone and thiazole moieties. Chromones, or 4H-benzopyran-4-ones, are heterocycles known for their diverse biological activities, while thiazole-based compounds have been utilized in therapeutics as antimicrobial, antiviral, and antifungal agents. These compounds have also been identified as potent and selective ligands for adenosine receptors .
Synthesis Analysis
The synthesis of chromone-thiazole hybrids, such as the compound , involves the reaction of chromone-2-carboxylic acid with substituted thiazoles. Two different amidation methods were employed to synthesize a new series of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, which are structurally related to the compound of interest. These methods include conventional heating and microwave irradiation, providing diverse reaction conditions to optimize the synthesis process .
Molecular Structure Analysis
The molecular structure of the synthesized chromone-thiazole hybrids was established using NMR and MS spectroscopy, along with X-ray crystallography. These techniques provided detailed information on the molecular geometry and conformation, which is crucial for understanding the ligand-receptor binding interactions. The structure of related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has been determined to crystallize in specific space groups, indicating the importance of stereochemistry in these molecules .
Chemical Reactions Analysis
The chemical reactivity of the chromone-thiazole hybrids is not explicitly detailed in the provided papers. However, the synthesis and characterization of similar compounds suggest that these hybrids can undergo various chemical reactions, particularly those involving the amide and thiazole functional groups. For instance, the presence of stereogenic centers in related thiazolidine compounds has been explored, which could imply that the compound may also exhibit stereoselectivity in its reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide" are not directly reported in the provided papers. However, the antimicrobial activity of similar N-substituted thiazolidinone compounds has been evaluated, suggesting that the compound of interest may also possess antimicrobial properties. The relationship between molecular properties and antimicrobial activity has been elucidated, which could be relevant for the compound .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide have shown significant potential in antimicrobial activities. A study synthesized derivatives and evaluated them for antimicrobial activity against various bacterial strains, demonstrating considerable antibacterial and antifungal properties (Raval, Naik, & Desai, 2012). Similarly, another research synthesized 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives and tested them against bacterial strains like B. subtilis, S. aureus, and E. coli, as well as the fungus C. albicans (Mostafa, El-Salam, & Alothman, 2013).
Chemosensor for Cyanide Anions
This compound and its derivatives have been investigated for their potential as chemosensors. One study explored coumarin benzothiazole derivatives for recognizing cyanide anions. These compounds, including derivatives of N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, demonstrated the ability to detect cyanide anions through a Michael addition reaction, with observable color changes and fluorescence quenching, which could be seen with the naked eye (Wang et al., 2015).
Propiedades
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S2/c1-11-16(26-18(21-11)15-7-4-8-25-15)10-20-17(22)13-9-12-5-2-3-6-14(12)24-19(13)23/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLADBMTINQNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)
![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)
![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2499394.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)
![N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2499396.png)
![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)
